molecular formula CH3OCH2CI<br>C2H5ClO<br>C2H5ClO B121374 Chloromethyl methyl ether CAS No. 107-30-2

Chloromethyl methyl ether

Cat. No. B121374
CAS RN: 107-30-2
M. Wt: 80.51 g/mol
InChI Key: XJUZRXYOEPSWMB-UHFFFAOYSA-N
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Description

Incidence of Respiratory Cancer Among Workers Exposed to Chloromethyl Ethers

A study conducted in a French factory that used chloromethyl-methyl-ether (CMME) in the production of anion exchange resins since 1958 revealed a significant increase in lung cancer incidence among workers exposed to CMME. The study found that the rate of lung cancer was five times higher in exposed workers compared to non-exposed workers at the same plant, and 7.6 times higher compared to an external reference population. The average age at diagnosis for exposed cases was notably younger, and the cancers were predominantly small-cell, mostly oat-cell type. A positive dose-response relationship was observed, with the peak rate of cancer occurring between 7 and 13 years after the start of exposure .

Synthesis and Chemical Reactions of Chloromethyl Methyl Ether

Chloromethyl methyl ether (CMME) has been used in the chloromethylation of various substrates, including alkylbenzenes and polystyrenes. The reaction with alkylbenzenes resulted in a significant yield of ortho-products, with no meta-products detected. Similarly, chloroalkylation of linear polystyrenes followed by conversion to hydroxylmethyl groups yielded products with ortho-substitution . The synthesis of optically pure CMME derivatives has been described, which were used in the synthesis of diastereomeric mixed acetals. These acetals were then hydrolyzed to yield α-methyl-α-amino acids with S and R configuration . Additionally, CMME has been used in the chloromethylation of poly(methylphenylsilane), with a less hazardous in situ preparation method also reported .

Molecular Structure and Physical Properties

The molecular structure of CMME allows it to be an effective reagent in various synthesis reactions. Dichloromethyl alkyl ethers, for instance, have been synthesized from alkyl formates and oxalyl chloride, showcasing the versatility of CMME derivatives . The reactivity of N-chloromethyl-1,2,4-triazoles with sulfur and oxygen nucleophiles has been explored, leading to the synthesis of various sulfides and ethers . The physical properties of polymers derived from CMME, such as poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane], have been characterized, revealing information about viscosity, glass transition, and decomposition temperatures .

Synthesis and Applications

An efficient synthesis of CMME has been reported, along with a one-pot hydroxyl protection procedure, highlighting its importance as a protecting agent in organic synthesis . CMME has also been used in the synthesis of 4-chlorobutyl methyl ether, an important intermediate in medicinal substance and organic synthesis . Furthermore, CMME has been utilized in the chemoselective etherification of benzyl alcohols, demonstrating its selectivity in the presence of aliphatic or phenolic hydroxys .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Chloromethyl methyl ether (MOMCl) is widely used as a protecting agent in organic synthesis, offering efficient synthesis and one-pot hydroxyl protection. This method features mild conditions, short reaction times, high yield, and simple operation (Dong-Qing Zheng et al., 2016).

Advancements in Safe Carcinogenic Chemistry

  • Chloromethyl methyl ether's carcinogenic properties have led to the development of safer chemistry techniques. The micro-total envelope system (μ-TES) allows for safe use in synthesis by fully automating the process, minimizing exposure to the carcinogen (Ajaya K. Singh et al., 2016).

Molecular Structure Analysis

  • Electron diffraction studies have been conducted to investigate the molecular structure of monochlorodimethyl ether, revealing insights into bond lengths and the rotation of chloromethyl and methyl groups (M. C. Planje et al., 2010).

Membrane Material Development

  • Chloromethylated poly(phthalazinone ether ketone) (CMPPEK), using chloromethyl methyl ether, has been explored for anion exchange membrane materials in vanadium redox flow batteries. These studies have shown potential for improved battery performance (Shou-hai Zhang et al., 2010).

Alternative Membrane Applications

  • Anion exchange membranes, created using chloromethyl methyl ether, have been developed for applications like phosphoric acid concentration and purification by electro-electrodialysis, demonstrating high purification efficiency and potential for industrial use (Xiaoling Duan et al., 2018).

Improved Fuel Cell Membranes

  • Development of anion conductive ionomers (ACIs) using chloromethylated bisphenol A, as an alternative to chloromethyl methyl ether, has been reported. These ACIs have demonstrated potential for use in fuel cell applications (Amaranadh Jasti & V. Shahi, 2013).

Safety And Hazards

Chloromethyl methyl ether is harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled . It may cause cancer and causes damage to organs through prolonged or repeated exposure . It is also a known human carcinogen .

Future Directions

Given the potential hazards associated with Chloromethyl methyl ether, it is crucial to handle this chemical with care and take necessary precautions during its use . Future research could focus on finding safer alternatives or improving the safety measures associated with its use.

properties

IUPAC Name

chloro(methoxy)methane
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InChI

InChI=1S/C2H5ClO/c1-4-2-3/h2H2,1H3
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InChI Key

XJUZRXYOEPSWMB-UHFFFAOYSA-N
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Canonical SMILES

COCCl
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Molecular Formula

C2H5ClO
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DSSTOX Substance ID

DTXSID6020307
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Molecular Weight

80.51 g/mol
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Physical Description

Methyl chloromethyl ether appears as a clear colorless liquid. Flash point -4 °F. Irritates the eyes and respiratory system. Very toxic by inhalation and may be toxic by ingestion or skin absorption. Vapors are heavier than air., Colorless liquid with an irritating odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an irritating odor.
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Boiling Point

138 °F at 760 mmHg (EPA, 1998), 59.5 °C, 59.00 to 60.00 °C. @ 760.00 mm Hg, 59 °C, 138 °F
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Flash Point

32 °F (EPA, 1998), 0 °C, 0 °C (open cup)., -8 °C c.c., 32 °F (open cup), (oc) 32 °F
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Solubility

Reacts with water (NIOSH, 2023), MISCIBLE WITH ETHANOL & ETHER & MANY OTHER ORG SOLVENTS, SOL IN ACETONE, CHLOROFORM, ETHYL ETHER, ETHYL ALCOHOL, Soluble in oxygenated solvents, Solubility in water: decomposes, Reacts
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Density

1.0605 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0603 @ 20 °C/4 °C, Relative density (water = 1): 1.06, 1.06
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Vapor Density

0.5245 lb/cu ft at 70 °F, Relative vapor density (air = 1): 2.8
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Vapor Pressure

192 mmHg at 70 °F (NIOSH, 2023), 30.0 [mmHg], Vapor pressure: 3.705 lb/sq inch at 70 °F, 30 mm Hg at 22 °C, Vapor pressure, kPa at 20 °C: 21.6, 192 mmHg at 70 °F, (70 °F): 192 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0129.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Impurities

... Technical grade chloromethyl methyl ether contains 1-8% bis(chloromethyl)ether ... ., Commercial product is usually contaminated by sym-dichloromethyl ether.
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Product Name

Chloromethyl methyl ether

Color/Form

COLORLESS LIQ, Colorless liquid., Colorless liquid

CAS RN

107-30-2
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Melting Point

-154.3 °F (EPA, 1998), -103.5 °C, -104 °C, -154 °F
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Synthesis routes and methods

Procedure details

In the same manner as given in the foregoing, but using ethylchloromethyl ketone and chloroethyl methyl ether in Steps 1 and 3, respectively, in place of chloroacetone and chloromethyl methyl ether, the title compound is produced.
Name
ethylchloromethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloromethyl methyl ether
Reactant of Route 2
Reactant of Route 2
Chloromethyl methyl ether
Reactant of Route 3
Reactant of Route 3
Chloromethyl methyl ether
Reactant of Route 4
Chloromethyl methyl ether
Reactant of Route 5
Chloromethyl methyl ether
Reactant of Route 6
Chloromethyl methyl ether

Citations

For This Compound
6,940
Citations
RJ Linderman, M Jaber, BD Griedel - The Journal of Organic …, 1994 - ACS Publications
… Chloromethyl methyl ether is a reagent commonly employed … Although chloromethyl methyl ether itself is a suspected mild … In summary, the synthesis of chloromethyl methyl ether by a …
Number of citations: 53 pubs.acs.org
MA Berliner, K Belecki - The Journal of Organic Chemistry, 2005 - ACS Publications
… Chloromethyl methyl ether (MOMCl, 1) and other haloalkyl ethers are useful reagents for the introduction of acid-sensitive protecting groups for alcohols, phenols, thiols, and carboxylic …
Number of citations: 93 pubs.acs.org
WG Figueroa, R Raszkowski… - New England Journal of …, 1973 - Mass Medical Soc
An increased incidence of lung cancer (about eight times) occurred among men exposed to chloromethyl methyl ether at a chemical manufacturing plant. Of 14 men in whom lung …
Number of citations: 241 www.nejm.org
W Weiss, KR Boucot - JAMA, 1975 - jamanetwork.com
… Some of the men were exposed to chloromethyl methyl ether containing bis(chloromethyl) … reported more often among men exposed to chloromethyl methyl ether, and a dose-response …
Number of citations: 52 jamanetwork.com
RP Pinell, GD Khune, NA Khatri, SL Manatt - Tetrahedron letters, 1984 - Elsevier
… chloroalkylation reagent chloromethyl methyl ether-SnCl4 … All operations with chloromethyl methyl ether were carried out … destruction of any residual chloromethyl methyl ether. For 'H …
Number of citations: 25 www.sciencedirect.com
RA Solomon, GJ Kallos - Analytical Chemistry, 1975 - ACS Publications
Determination of chloromethyl methyl ether and bis(chloromethyl ether) … Chloromethyl methyl ether, bp 55-58 C, was … formed from chloromethyl methyl ether and bis-chloromethyl ether, …
Number of citations: 23 pubs.acs.org
J MichaelChong, L Shen - Synthetic communications, 1998 - Taylor & Francis
… Abstract: Chloromethyl methyl ether (MOMCI) may be prepared in high yield from decanoyl chloride and dimethoxymethane in the presence of H2SO4. Chloromethyl methyl ether …
Number of citations: 26 www.tandfonline.com
T Ikeda, RF Curl Jr, H Karlsson - Journal of Molecular Spectroscopy, 1974 - Elsevier
The microwave spectrum of chloromethyl methyl ether has been studied in the region 12.4–40 GHz. For 35 Cl species, a- and c-type transitions have been assigned for the ground state, …
Number of citations: 25 www.sciencedirect.com
V Böhmer, J Deveaux - Organic Preparations and Procedures …, 1972 - Taylor & Francis
V. BOHMER AND J. DEVEAUX to be generally applicable to 2-nitrophenols and, in some instances, to pnitrophenols; it failed with dinitrophenols. CME has already been used by other …
Number of citations: 11 www.tandfonline.com
GA Guirgis, BJ Van der Veken, J Liu… - Spectrochimica Acta Part A …, 1993 - Elsevier
… to internal rotation for chloromethyl methyl ether have been determined from the observed microwave splittings [3,5]. From the far-IR spectrum of chloromethyl methyl ether in this study a …
Number of citations: 13 www.sciencedirect.com

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